2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC11315931
Molecular Formula: C24H20BrN3O4S
Molecular Weight: 526.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20BrN3O4S |
|---|---|
| Molecular Weight | 526.4 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H20BrN3O4S/c1-31-17-11-12-20(21(13-17)32-2)26-22(29)14-33-24-27-19-6-4-3-5-18(19)23(30)28(24)16-9-7-15(25)8-10-16/h3-13H,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | YHVIXEDWQPEQKX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)OC |
Introduction
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. This article explores its chemical structure, physicochemical properties, synthesis pathways, and potential biological activities.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of Quinazolinone Core:
Starting from anthranilic acid derivatives, cyclization reactions yield the quinazolinone scaffold. -
Introduction of Bromophenyl Group:
Electrophilic substitution or coupling reactions are used to attach the bromophenyl moiety at the 3-position. -
Thioether Linkage Formation:
Thiol-based reagents react with halogenated intermediates to introduce the sulfanyl group. -
Acetamide Functionalization:
Condensation reactions with dimethoxyphenyl acetic acid derivatives finalize the structure.
Biological Activities
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Antimicrobial Potential
Compounds featuring quinazolinone and bromophenyl groups have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi . -
Anticancer Properties
Quinazolinone derivatives are known for antiproliferative effects on cancer cell lines such as MCF7 (breast cancer). Molecular docking studies suggest strong binding affinity to key enzymes involved in cancer progression . -
Anti-inflammatory Effects
Similar compounds have shown inhibitory activity against inflammatory mediators like 5-lipoxygenase (5-LOX), indicating potential for treating inflammatory diseases .
Molecular Docking Studies
Preliminary docking studies on similar compounds indicate:
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Strong interaction with active sites of enzymes such as tyrosine kinases and cyclooxygenases.
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Binding energies ranging from -8 to -10 kcal/mol suggest high affinity for target proteins .
Future Directions
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Pharmacological Evaluation
Further in vitro and in vivo studies are needed to validate antimicrobial, anticancer, and anti-inflammatory activities. -
Structure Optimization
Modifications of substituents on the quinazolinone or phenyl groups could enhance potency and selectivity. -
Toxicological Studies
Comprehensive toxicity profiling is essential for assessing safety.
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